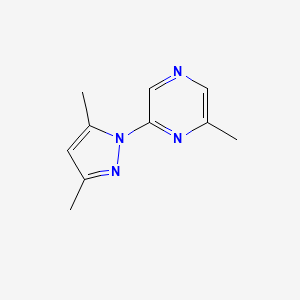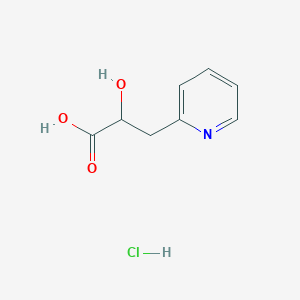![molecular formula C13H21NO B2957013 (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE CAS No. 705955-78-8](/img/structure/B2957013.png)
(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE is an organic compound with the molecular formula C13H21NO It is a derivative of amine, characterized by the presence of an ethoxypropyl group and a methylphenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves the reaction of (4-methylphenyl)methylamine with 3-ethoxypropyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It can also be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It can be used in the development of drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used as a precursor for the production of specialty chemicals. It can also be used in the manufacture of polymers and other materials with specific properties.
作用機序
The mechanism of action of (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropyl and methylphenyl groups can enhance the binding affinity of the compound to its target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and the nature of the target molecule.
類似化合物との比較
Similar Compounds
- (3-ETHOXYPROPYL)[(4-ETHYLPHENYL)METHYL]AMINE
- (3-ETHOXYPROPYL)[(4-PHENYLPHENYL)METHYL]AMINE
- (3-ETHOXYPROPYL)[(4-CHLOROPHENYL)METHYL]AMINE
Uniqueness
(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE is unique due to the presence of both the ethoxypropyl and methylphenyl groups. These groups can influence the compound’s reactivity, binding affinity, and overall properties, making it distinct from other similar compounds. The specific combination of these groups can lead to unique applications and effects in various fields.
特性
IUPAC Name |
3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-15-10-4-9-14-11-13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMOOMMXVDBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)
![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)


![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)

![2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethane-1-sulfonamide](/img/structure/B2956939.png)
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/new.no-structure.jpg)


![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide](/img/structure/B2956952.png)

